3-Bromo-8-methylimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-8-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . This compound is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-8-methylimidazo[1,2-a]pyridine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis and halogenation process of 2-methylimidazo[1,2-a]pyridine has been reported, which might be relevant .Physical And Chemical Properties Analysis
3-Bromo-8-methylimidazo[1,2-a]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties would require experimental determination or prediction using computational chemistry tools.Scientific Research Applications
Synthesis Methods and Reactions
3-Bromo-8-methylimidazo[1,2-a]pyridine and related compounds have been a subject of interest in various synthetic methodologies and reactions. For instance, ionic liquids have been used to synthesize 3-aminoimidazo[1,2-a]pyridines, demonstrating the simplicity and reusability of the process (Shaabani et al., 2006). Similarly, Yurchenko et al. (2004) explored the reactions of imidazo[1,2-a]pyridines with N-bromosuccinimide, leading to various brominated derivatives (Yurchenko et al., 2004).
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines have been synthesized through diverse methods. For instance, Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without catalysts, highlighting the versatility of synthesis techniques (Mohan et al., 2013). Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines, illustrating an efficient approach to synthesize these compounds (Zhou et al., 2016).
Biological and Medicinal Applications
In the realm of biological and medicinal applications, Althagafi and Abdel‐Latif (2021) synthesized new imidazo[1,2-a]pyridine derivatives with antibacterial activity, emphasizing the potential therapeutic uses of these compounds (Althagafi & Abdel‐Latif, 2021). Vilchis-Reyes et al. (2010) explored the synthesis and cytotoxic activity of various imidazo[1,2-a]pyridine derivatives, indicating their potential in cancer therapy (Vilchis-Reyes et al., 2010).
Electrophilic Substitution Processes
The electrophilic substitution processes of imidazo[1,2-a]pyridines have been systematically studied by Salgado-Zamora et al. (2008), providing insights into the reactivity and functional group manipulation of these compounds (Salgado-Zamora et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Imidazo[1,2-a]pyridines, including 3-Bromo-8-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have been studied for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research directions might include the exploration of their potential applications in drug discovery and development.
properties
IUPAC Name |
3-bromo-8-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEITAUQQRNUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413980 | |
Record name | 3-bromo-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methylimidazo[1,2-a]pyridine | |
CAS RN |
866135-66-2 | |
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866135-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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